molecular formula C11H13BrFN B13590365 2-(4-Bromo-3-fluorophenyl)piperidine

2-(4-Bromo-3-fluorophenyl)piperidine

Cat. No.: B13590365
M. Wt: 258.13 g/mol
InChI Key: ZPTWXSBRCFVFJH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)piperidine typically involves the reaction of 4-bromo-3-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid derivative of piperidine and a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)piperidine: Similar structure but lacks the bromine atom.

    4-Bromo-2-fluorophenylpiperidine: Similar structure but with different positioning of the bromine and fluorine atoms.

Uniqueness

2-(4-Bromo-3-fluorophenyl)piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

ZPTWXSBRCFVFJH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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